Albicidin

Description

This compound has been reported in Xanthomonas albilineans with data available.

partially characterized as a 38 carbon compound with several aromatic rings; from Xanthomonas albilineans; this compound blocked DNA synthesis in intact cells of a PolA- EndA- Escherichia coli strain; this compound resistance gene (albB) from Alcaligenes denitrificans encodes a 23 kDa protein capable of detoxifying this compound by reversible binding

Structure

2D Structure

Properties

CAS No. |

96955-97-4 |

|---|---|

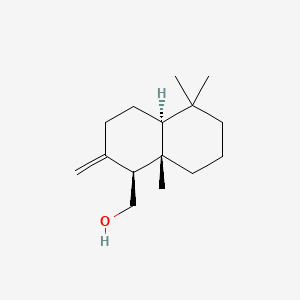

Molecular Formula |

C44H38N6O12 |

Molecular Weight |

842.8 g/mol |

IUPAC Name |

4-[[4-[[4-[[(2S)-3-cyano-2-[[4-[[(E)-3-(4-hydroxyphenyl)-2-methylprop-2-enoyl]amino]benzoyl]amino]propanoyl]amino]benzoyl]amino]-2-hydroxy-3-methoxybenzoyl]amino]-2-hydroxy-3-methoxybenzoic acid |

InChI |

InChI=1S/C44H38N6O12/c1-23(22-24-4-14-29(51)15-5-24)39(54)46-27-10-6-26(7-11-27)41(56)50-34(20-21-45)43(58)47-28-12-8-25(9-13-28)40(55)48-32-18-16-30(35(52)37(32)61-2)42(57)49-33-19-17-31(44(59)60)36(53)38(33)62-3/h4-19,22,34,51-53H,20H2,1-3H3,(H,46,54)(H,47,58)(H,48,55)(H,49,57)(H,50,56)(H,59,60)/b23-22+/t34-/m0/s1 |

InChI Key |

NZSWNNDHPOTJNH-VEJILBAHSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albicidin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Albicidin: A Technical Guide to a Novel Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin, a potent phytotoxin and antibiotic, represents a promising new class of antibacterial agents with a novel mechanism of action.[1][2] Produced by the plant pathogen Xanthomonas albilineans, the causative agent of leaf scald disease in sugarcane, this compound has demonstrated remarkable efficacy against a broad spectrum of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains.[1][3][4] Its unique mode of action, targeting the bacterial DNA gyrase, circumvents existing resistance mechanisms to established antibiotics like fluoroquinolones, making it a subject of intense research and a beacon of hope in the fight against antimicrobial resistance.[1][5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound and its derivatives.

Core Mechanism of Action: DNA Gyrase Inhibition

This compound exerts its bactericidal effects by potently inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[5][7] Unlike other gyrase inhibitors, this compound employs a unique dual-binding mechanism. One end of the this compound molecule obstructs the crucial dimer interface of the gyrase, while the other end intercalates between the cleaved DNA fragments.[6][8] This action effectively traps the gyrase-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of lethal double-strand breaks.[5][8][9] Notably, this compound's interaction with gyrase is distinct from that of fluoroquinolones, explaining its efficacy against fluoroquinolone-resistant strains.[10]

dot

Caption: Mechanism of this compound's bactericidal action.

Quantitative Data

The following tables summarize the quantitative data for this compound and its key analogues, providing a comparative overview of their antibacterial and enzyme-inhibitory activities.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues against various bacterial strains.

| Compound | E. coli (μg/mL) | S. typhimurium (μg/mL) | B. subtilis (μg/mL) | M. luteus (μg/mL) | M. phlei (μg/mL) | Reference |

| This compound | 0.063 | 0.125 | 0.25 | 0.063 | 0.063 | [11] |

| 3rd Gen this compound | 0.063 | 0.125 | 0.25 | 0.063 | 0.063 | [11] |

| Cyano-benzoic acid 4 | 0.063 | 0.125 | 0.25 | 0.063 | 0.063 | [11] |

| Quinolone-related 18 | 0.125 | 0.25 | 0.5 | 0.25 | 0.25 | [11] |

| Benzothiazole 22 | 0.125 | 0.25 | 0.5 | 0.125 | 0.125 | [11] |

| Azahistidine-albicidin 2 | 0.031 | 0.063 | 0.125 | 0.031 | 0.031 | [12] |

| Doubly ethoxy-substituted 20 | 0.016 | 0.031 | 0.063 | 0.016 | 0.016 | [12] |

Table 2: In Vitro DNA Gyrase Inhibition (IC50) and Cleavage Complex Stabilization (CC50) of this compound and Analogues.

| Compound | DNA Gyrase Supercoiling IC50 (nM) | Cleavage Complex Stabilization CC50 (nM) | Reference |

| This compound | ~40-50 | - | [5][7][9] |

| Ciprofloxacin | 700 | - | [9] |

| Novobiocin | 250 | - | [9] |

| 3rd Gen this compound | - | 66 | [11] |

| Cyano-benzoic acid 4 | - | 12 | [11] |

| Quinolone 11 | - | 18 | [11] |

| Methylquinoline 16 | - | 25 | [11] |

| Benzothiazole 22 | - | 43 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 DNA, DNA gyrase enzyme (E. coli or other sources), and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

-

Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

-

ATP Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by electrophoresis on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the gyrase supercoiling activity, is calculated from a dose-response curve.[7]

dot

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Gyrase-DNA Cleavage Complex Stabilization Assay

This assay determines the ability of a compound to trap the covalent intermediate formed between DNA gyrase and DNA.

Methodology:

-

Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322), DNA gyrase, and varying concentrations of the test compound in an appropriate assay buffer.

-

ATP Addition: Add ATP to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Denaturation and Deproteination: Add SDS and proteinase K to denature the enzyme and digest the protein, respectively. This reveals the DNA that was covalently linked to the gyrase.

-

Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

-

Quantification and CC50 Determination: Quantify the amount of linear DNA produced at each compound concentration. The CC50 value, the concentration of the compound required to produce half-maximal cleavage, is then determined.[11]

dot

Caption: Workflow for cleavage complex stabilization assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Prepare Bacterial Inoculum: Culture the test bacterium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

In Vivo Efficacy Studies (Murine Sepsis Model)

In vivo studies are crucial to evaluate the therapeutic potential of an antibiotic. A common model is the murine sepsis model.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Infection: Induce sepsis by intraperitoneal or intravenous injection of a lethal dose of the target bacterium (e.g., E. coli or S. aureus).

-

Treatment: Administer the test compound (e.g., an this compound analogue) at various doses and schedules (e.g., intraperitoneally or intravenously) at a specified time post-infection.

-

Monitoring: Monitor the mice for survival, clinical signs of illness, and body weight changes over a defined period (e.g., 7-14 days).

-

Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load in relevant organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates on appropriate agar medium.

-

Data Analysis: Analyze survival curves and the reduction in bacterial load to assess the in vivo efficacy of the compound.

Resistance Mechanisms

While this compound is potent, bacteria can develop resistance. Understanding these mechanisms is vital for the development of robust analogues.

-

Target Modification: Mutations in the gyrA gene of DNA gyrase can confer low-level resistance to this compound.[5][7]

-

Efflux Pumps: The overexpression of efflux pumps can reduce the intracellular concentration of this compound.

-

Drug Sequestration: Some bacteria produce binding proteins, such as AlbA, that sequester this compound, preventing it from reaching its target.[13]

-

Enzymatic Inactivation: The serine protease AlbD can cleave and inactivate this compound.[14]

-

Gene Amplification: Bacteria can increase the copy number of genes encoding resistance-conferring proteins.[12]

dot

Caption: Overview of bacterial resistance mechanisms to this compound.

Conclusion and Future Directions

The discovery of this compound has opened a new frontier in the quest for novel antibiotics. Its unique mechanism of action against the well-validated target, DNA gyrase, makes it a highly attractive lead compound for drug development. The extensive research into its structure-activity relationships has already yielded synthetic analogues with improved potency and pharmacokinetic properties.[3][15] Future research will likely focus on further optimizing these analogues to enhance their efficacy, broaden their spectrum of activity, and overcome known resistance mechanisms. The continued exploration of this compound and its derivatives holds significant promise for addressing the urgent global threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. The phytotoxin this compound is a novel inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of topoisomerase poisoning by the peptide antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Gyrase from the this compound Producer Xanthomonas albilineans Has Multiple-Antibiotic-Resistance and Unusual Enzymatic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. The Phytotoxin this compound is a Novel Inhibitor of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular insights into antibiotic resistance - how a binding protein traps this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Derivatives of the Antibiotic this compound: The N‐Terminal Fragment as Key to Control Potency and Resistance Mediated by the Binding Protein AlbA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extensive Structure–Activity Relationship Study of this compound's C‐Terminal Dipeptidic p‐Aminobenzoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of this compound by incorporation of nitrogen atoms - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04019G [pubs.rsc.org]

Xanthomonas albilineans as the Source of Albicidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomonas albilineans, a Gram-negative bacterium, is the causative agent of leaf scald disease in sugarcane. This pathogen produces a potent phytotoxin and antibiotic known as albicidin.[1] this compound has garnered significant interest in the scientific and pharmaceutical communities due to its novel mechanism of action and its efficacy against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis by X. albilineans, its mechanism of action as a DNA gyrase inhibitor, and relevant experimental methodologies.

Biosynthesis of this compound

This compound is a hybrid polyketide-nonribosomal peptide synthesized by a large multienzyme complex encoded by a dedicated gene cluster in Xanthomonas albilineans.[1][2] The biosynthesis is a complex process involving a series of enzymatic reactions that link together monomer units to form the final complex structure of this compound.

This compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster in X. albilineans is extensive, spanning a significant portion of the bacterial genome.[3] Key genes within this cluster and their putative functions are detailed below.

| Gene/Region | Putative Function |

| PKS/NRPS Megasynthase Genes | Core enzymes responsible for the assembly of the this compound backbone from polyketide and amino acid precursors. |

| xabE | Encodes a benzoate CoA ligase, essential for this compound production.[4] |

| pabAB | A para-aminobenzoate (PABA) synthase fusion gene involved in the synthesis of a key precursor for the this compound structure.[4] |

| ubiC | Encodes a p-hydroxybenzoate (PHBA) synthase, which may protect the bacterium from the toxicity of the PABA intermediate.[4] |

| albG | A resistance gene encoding a gyrase-binding protein that protects the producer's DNA gyrase from this compound's inhibitory action.[4] |

| Transporter Genes | Genes encoding proteins likely involved in the export of this compound out of the bacterial cell. |

| Regulatory Genes | Genes that control the expression of the other genes within the biosynthesis cluster. |

Experimental Workflow: this compound Biosynthesis

The following diagram illustrates the general workflow for the biosynthesis of this compound, from gene expression to the final product.

Caption: Overview of the this compound biosynthesis workflow.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its potent antibacterial activity by targeting and inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1]

Signaling Pathway: DNA Gyrase Inhibition by this compound

The following diagram illustrates the step-by-step mechanism of how this compound inhibits DNA gyrase.

Caption: Mechanism of DNA gyrase inhibition by this compound.

Quantitative Data

Antibacterial Activity of this compound

This compound demonstrates potent activity against a range of pathogenic bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high levels of antibiotic resistance.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | (Ciprofloxacin-resistant) | 0.016 - 0.125 | [5] |

| Staphylococcus aureus | (Ciprofloxacin-resistant) | 0.25 | [5] |

| Pseudomonas aeruginosa | (Ciprofloxacin-resistant) | 4 | [5] |

| Acinetobacter baumannii | (Ciprofloxacin-resistant) | 0.5 | [5] |

| Klebsiella pneumoniae | Various | 0.015 - 0.5 | [5] |

| Enterococcus faecium | (Ciprofloxacin-sensitive) | 0.5 | [5] |

| Salmonella Typhimurium | Wild Type | 0.06 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Culturing Xanthomonas albilineans for this compound Production

Xanthomonas albilineans can be cultured in a suitable liquid medium to produce this compound. An optimized medium can significantly enhance the yield.

Materials:

-

Xanthomonas albilineans strain

-

Sucrose Peptone (SP) broth or other optimized production medium

-

Incubator shaker

Procedure:

-

Inoculate a starter culture of X. albilineans in SP broth.

-

Incubate at 28°C with shaking at 200 rpm for 24-48 hours.

-

Use the starter culture to inoculate a larger volume of production medium.

-

Incubate the production culture under the same conditions for 5-7 days.

-

Monitor this compound production using a bioassay or HPLC analysis.

Purification of this compound

A multi-step purification process is required to isolate this compound from the culture supernatant.

Materials:

-

Culture supernatant from X. albilineans

-

Adsorption resin (e.g., Amberlite XAD)

-

Gel filtration chromatography column (e.g., Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Solvents for chromatography (e.g., methanol, acetone, water, acetic acid, tetrahydrofuran)

Procedure:

-

Adsorption: Pass the cell-free culture supernatant through a column packed with an appropriate adsorption resin.

-

Elution: Elute the bound this compound from the resin using a suitable organic solvent such as methanol.

-

Concentration and Precipitation: Concentrate the eluate and precipitate impurities by adding a less polar solvent like acetone and storing at a low temperature.

-

Gel Filtration Chromatography: Further purify the soluble fraction by gel filtration chromatography to separate molecules based on size.

-

Reverse-Phase HPLC: The final purification step is typically performed using reverse-phase HPLC. A patent describes the use of a macroreticular resin column followed by an octadecylsilane (ODS) column.[6] An isocratic elution with 44% v/v tetrahydrofuran in water containing 1% v/v acetic acid has been reported for the final purification step.[6]

-

Crystallization: The purified this compound can be crystallized from the HPLC eluate by slow evaporation of the organic solvent.[6]

Experimental Workflow: this compound Purification

The following diagram outlines the key steps in the purification of this compound.

Caption: A typical workflow for the purification of this compound.

Conclusion

This compound, produced by the plant pathogen Xanthomonas albilineans, represents a promising new class of antibiotics. Its unique mechanism of action, targeting bacterial DNA gyrase in a manner distinct from existing antibiotics, makes it a valuable candidate for combating drug-resistant infections. Further research into its biosynthesis, mechanism, and chemical modification will be crucial for its development as a therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals working on this important natural product.

References

- 1. Frontiers | What makes Xanthomonas albilineans unique amongst xanthomonads? [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Functional analysis of genes for benzoate metabolism in the this compound biosynthetic region of Xanthomonas albilineans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4525354A - Antibiotic and process for the production thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biosynthesis of Albicidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent phytotoxin and antibiotic produced by the Gram-negative bacterium Xanthomonas albilineans, the causative agent of leaf scald disease in sugarcane. Its potent antibacterial activity, particularly against Gram-negative bacteria, and its novel mechanism of action targeting DNA gyrase, make it a compelling candidate for new antibiotic development. This guide provides a detailed overview of the this compound biosynthesis pathway, encompassing the genetic organization, enzymatic machinery, and available quantitative data. Furthermore, it includes detailed experimental protocols for key methodologies and visual representations of the biosynthetic pathway and related workflows to facilitate a deeper understanding for research and development purposes.

Genetic Organization of the this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by a unique hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The genes responsible for its production are primarily located in three distinct genomic regions: XALB1, XALB2, and XALB3.

-

XALB1: This major gene cluster spans approximately 55.8 kb and contains 20 open reading frames (ORFs), designated albI through albXX. This cluster houses the core enzymatic machinery for this compound synthesis, including three large genes encoding the PKS-NRPS megasynthases: albI, albIV, and albIX. Additionally, XALB1 contains genes predicted to be involved in modification, regulation, and resistance.[1][2]

-

XALB2: This region contains a single gene, albXXI (also known as xabA), which encodes a crucial phosphopantetheinyl transferase (PPTase). This enzyme is responsible for the post-translational activation of the PKS and NRPS modules by transferring a 4'-phosphopantetheinyl moiety from coenzyme A to the carrier proteins.

-

XALB3: This locus also contains a single gene, albXXII, which encodes the heat shock protein HtpG.

The organization of the this compound gene cluster is visually represented in the following diagram.

The Core Biosynthetic Machinery: PKS-NRPS Megasynthases

The backbone of this compound is assembled by the concerted action of three large enzymes: AlbI, AlbIV, and AlbIX. These megasynthases are organized into modules, with each module responsible for the incorporation and modification of a specific precursor.

Domain Organization of AlbI, AlbIV, and AlbIX

The modular architecture and domain organization of the this compound PKS-NRPS enzymes have been predicted through in silico analysis. A summary of the domains is presented below.[1]

| Gene | Module | Domain Organization | Predicted Substrate |

| albI | PKS Module 1 | AL-ACP-KS-KR-ACP | p-Coumaric acid |

| PKS Module 2 | KS-ACP | Malonyl-CoA | |

| NRPS Module 1 | C-A-PCP | p-Aminobenzoic acid | |

| NRPS Module 2 | C-A(inactive)-PCP | - | |

| NRPS Module 3 | C-A-PCP | p-Aminobenzoic acid | |

| albIV | NRPS Module 5 | C-A-PCP | Asparagine |

| albIX | NRPS Module 6 | C-A-PCP | p-Aminobenzoic acid |

| NRPS Module 7 | C-A-PCP-TE | p-Aminobenzoic acid |

-

Domain Key: AL (Acyl-CoA Ligase), ACP (Acyl Carrier Protein), KS (Ketosynthase), KR (Ketoreductase), C (Condensation), A (Adenylation), PCP (Peptidyl Carrier Protein), TE (Thioesterase).

The proposed biosynthetic pathway, based on the domain organization, is illustrated in the following diagram.

Quantitative Data on this compound Production

The native production of this compound by X. albilineans is relatively low. However, heterologous expression in Xanthomonas axonopodis pv. vesicatoria has been shown to significantly increase yields.[3][4]

| Production System | Medium | Titer (µg/L) | Fold Increase (vs. Native) | Reference |

| X. albilineans (Native) | SP8 | ~162 | 1 | [3] |

| X. axonopodis pv. vesicatoria | NYG | 970 | ~6 | [3] |

| X. axonopodis pv. vesicatoria | XVM2 | 200 | - | [3] |

Experimental Protocols

This section provides an overview of the key experimental protocols for the heterologous production and analysis of this compound.

Heterologous Expression of this compound Biosynthesis Genes

A two-plasmid system is utilized for the heterologous expression of the complete this compound gene cluster in X. axonopodis pv. vesicatoria.[3]

Plasmids:

-

pALB571 (IncW vector): Carries the albI to albIX genes.

-

pLAFRK7 (IncP vector): Carries the remaining genes from the XALB1 cluster (albX to albXX), XALB2 (albXXI), and XALB3 (albXXII).

Protocol Outline:

-

Plasmid Construction: The respective gene fragments are cloned into the pUFR043 and pLAFR3 vectors to generate pALB571 and pLAFRK7.

-

Bacterial Strains and Growth Conditions: X. axonopodis pv. vesicatoria is grown in a rich medium such as NYG (0.3% yeast extract, 0.5% peptone, 2% glycerol) at 28°C with shaking.

-

Transformation: The two plasmids are introduced into X. axonopodis pv. vesicatoria via conjugation or electroporation.

-

Selection of Recombinants: Successful transformants are selected on media containing the appropriate antibiotics (e.g., gentamicin and tetracycline).

-

Cultivation for this compound Production: Recombinant strains are cultured in either rich (NYG) or minimal (XVM2) media to induce this compound production. Maximum yields in NYG are typically observed in the early stationary phase.[3]

The workflow for heterologous expression is depicted below.

Purification and Quantification of this compound

Purification:

-

Culture Supernatant Preparation: Bacterial cultures are centrifuged to pellet the cells, and the supernatant containing this compound is collected.

-

Resin Chromatography: The supernatant is loaded onto an Amberlite XAD-7 resin column. The column is washed, and this compound is eluted with methanol.[3]

-

Thin-Layer Chromatography (TLC): The methanol eluate is concentrated and separated by TLC on silica gel 60F254 plates using methanol as the mobile phase.[3]

Quantification:

This compound concentration can be quantified using a bioassay based on the inhibition of a sensitive E. coli strain. The diameter of the inhibition zone is measured and correlated to the this compound concentration using a standard curve or the following formula:[3]

Free this compound (ng/ml) = 4.576 e(0.315 × inhibition zone diameter in mm)

Conclusion

The biosynthesis of this compound is a complex process involving a unique hybrid PKS-NRPS system. Understanding the genetic and enzymatic basis of its production is crucial for harnessing its potential as a novel antibiotic. The heterologous expression system provides a valuable platform for producing sufficient quantities of this compound for further structural and functional studies, as well as for the development of new derivatives with improved therapeutic properties. This guide provides a foundational resource for researchers in the field, outlining the core knowledge and methodologies required to advance the study of this promising natural product.

References

- 1. Substrate Specificity-Conferring Regions of the Nonribosomal Peptide Synthetase Adenylation Domains Involved in this compound Pathotoxin Biosynthesis Are Highly Conserved within the Species Xanthomonas albilineans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Heterologous Production of this compound: a Promising Approach to Overproducing and Characterizing This Potent Inhibitor of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agritrop.cirad.fr [agritrop.cirad.fr]

An In-depth Technical Guide to the Physicochemical Properties of Albicidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent phytotoxin and antibiotic produced by the sugarcane pathogen Xanthomonas albilineans. It exhibits remarkable bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens.[1][2] Its novel mechanism of action, targeting bacterial DNA gyrase, makes it a promising candidate for the development of new antibiotics to combat antimicrobial resistance.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, formulation, and pharmacokinetic profile.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₄H₃₈N₆O₁₂ | [5] |

| Molecular Weight | 842.81 g/mol | [5] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [5] |

Note: Specific quantitative solubility data in common laboratory solvents such as ethanol and water, as well as detailed stability profiles under various pH and temperature conditions, are not extensively reported in publicly available literature and would require experimental determination. The use of an azahistidine analog of this compound in some studies suggests that the stability of the natural compound may be a consideration for development.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the consistent characterization of this compound. The following sections outline methodologies for determining key physicochemical and biological properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely used assay.

Protocol: Broth Microdilution Assay for this compound MIC Determination

-

Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 2560 µg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth). The final concentrations should typically range from 128 µg/mL to 0.016 µg/mL.

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its molecular target, DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA):

-

Relaxed plasmid DNA (e.g., pBR322) as the substrate.

-

DNA gyrase enzyme.

-

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. A control reaction without this compound should be included. The final DMSO concentration should be kept low (e.g., <1.25%) to avoid interference with the enzyme activity.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the purification, quantification, and stability analysis of this compound.

Protocol: Reversed-Phase HPLC for this compound Analysis

-

Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically employed. For example, a linear gradient of acetonitrile in water, both containing 0.1% formic acid, can be used. The specific gradient profile will need to be optimized for the best separation.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the sample onto the column and monitor the elution profile at a suitable wavelength determined by UV-Vis spectroscopy.

-

Quantification and Purity Assessment: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard. Purity is assessed by the presence of a single major peak.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][7]

DNA Gyrase Inhibition

This compound binds to the DNA-gyrase complex in a unique manner, effectively trapping the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[4][8]

Figure 1. Simplified workflow of DNA gyrase inhibition by this compound.

Downstream Cellular Effects & Resistance Mechanisms

The inhibition of DNA gyrase by this compound triggers a cascade of downstream cellular events. Transcriptomic and proteomic studies of bacteria treated with this compound have revealed changes in the expression of genes and proteins involved in various cellular processes. For instance, in some bacteria, exposure to this compound can lead to the upregulation of genes encoding efflux pumps or proteins that can bind to and sequester this compound, thereby conferring resistance.[5][9] One such resistance mechanism involves the amplification of the gene STM3175 (or its homolog ygiV in E. coli), which encodes a transcriptional regulator that can trap this compound.[5]

Figure 2. Cellular response to this compound and a key resistance pathway.

Mandatory Visualizations

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising scaffold for the development of novel antibiotics with a potent mechanism of action against bacterial DNA gyrase. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental protocols for its characterization. Further research is warranted to fully elucidate its solubility and stability profiles, which will be critical for formulation and preclinical development. The provided workflows and pathway diagrams offer a visual framework for understanding its biological activity and for designing future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phytotoxin this compound is a novel inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Toxin Emerges as Strong Candidate for Developing New Antibiotics | Technology Networks [technologynetworks.com]

- 5. medkoo.com [medkoo.com]

- 6. Gene amplifications cause high-level resistance against this compound in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Gyrase from the this compound Producer Xanthomonas albilineans Has Multiple-Antibiotic-Resistance and Unusual Enzymatic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencedaily.com [sciencedaily.com]

Albicidin: A Comprehensive Technical Review of a Promising DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin, a potent phytotoxin and antibiotic produced by the sugarcane pathogen Xanthomonas albilineans, has emerged as a highly promising candidate in the fight against antimicrobial resistance.[1][2] Its unique chemical structure and novel mechanism of action, targeting bacterial DNA gyrase, set it apart from existing antibiotic classes.[3][4] This technical guide provides an in-depth review of the existing literature on this compound, consolidating key data on its biological activity, mechanism of action, biosynthesis, and synthetic derivatization. Detailed experimental protocols and visual representations of key pathways are included to support ongoing research and development efforts.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bactericidal effect by potently inhibiting DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria.[3][5] Unlike many other gyrase inhibitors, this compound demonstrates a dual-binding mechanism. One end of the molecule obstructs the critical dimer interface of the gyrase, while the other end intercalates between the fragments of the cleaved DNA substrate.[6] This action effectively locks the enzyme in a cleavage complex, preventing the re-ligation of the DNA strands and leading to lethal double-strand breaks.[3][4][6]

A key feature of this compound's mechanism is its ATP-dependent stabilization of the gyrase-DNA cleavage complex.[7][8] While it does not inhibit the ATPase activity of gyrase, the presence of ATP significantly enhances the concentration of the stabilized cleavage complex.[9][10] This distinguishes it from coumarin antibiotics, which target the ATPase activity, and suggests a different mode of interaction compared to quinolones.[9][10]

dot

Caption: this compound's mechanism of action on DNA gyrase.

Quantitative Biological Data

The following tables summarize the inhibitory concentrations (IC50) of this compound against various topoisomerases and the minimum inhibitory concentrations (MICs) against a range of bacterial species.

Table 1: Inhibitory Activity of this compound against Topoisomerases

| Enzyme Source | Assay Type | IC50 (nM) | Reference |

| E. coli DNA Gyrase | Supercoiling | ~40 | [9][11] |

| A. thaliana mitochondrial Gyrase | Supercoiling | ~50 | [9][11] |

| A. thaliana chloroplast Gyrase | Supercoiling | ~50 | [9] |

| E. coli DNA Gyrase | Relaxation (ATP-independent) | ~600 | [11] |

| E. coli Topoisomerase IV | Relaxation (ATP-dependent) | ~300 | [11] |

| X. albilineans DNA Gyrase | Supercoiling | >1000 | [12] |

Table 2: Antibacterial Spectrum of this compound (MICs)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 0.063 | [13] |

| Salmonella enteritidis | - | 0.5 | [13] |

| Pseudomonas aeruginosa | DSM 117 | 1.0 | [13] |

| Staphylococcus aureus | - | 4.0 | [13] |

| Acinetobacter baumannii | CIP-resistant | <0.016 - 0.25 | [14] |

| Klebsiella pneumoniae | - | 0.125 - 1 | [15] |

| Enterococcus faecium | - | >64 | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in this compound literature.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, and the inhibition of this activity by this compound.

Protocol:

-

Reaction Mixture Preparation: A typical 30 µL reaction mixture contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml bovine serum albumin, 3.4 nM DNA gyrase, and 0.4 µg of relaxed pBR322 DNA.[1][11]

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., methanol), is added to the reaction mixture at various concentrations. The final solvent concentration should be kept constant across all reactions.[11]

-

Incubation: The reaction mixtures are incubated at 37°C for 30-60 minutes.[11]

-

Reaction Termination: The reaction is stopped by the addition of 0.5 volumes of STEB buffer (20% [wt/vol] sucrose, 0.05 M Tris-HCl [pH 7.5], 0.05 M EDTA, 50 µg/mL bromophenol blue) and 2 volumes of chloroform-isoamyl alcohol (24:1).[11]

-

Analysis: The DNA topoisomers are separated by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate inhibition.

dot

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of topoisomerase IV to relax supercoiled DNA and its inhibition by this compound.

Protocol:

-

Reaction Mixture: A typical reaction mixture contains 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium glutamate, 10 mM dithiothreitol, 50 µg/mL bovine serum albumin, 1 mM ATP, 4 µg/mL tRNA, 1% (wt/vol) glycerol, 2% (vol/vol) dimethyl sulfoxide, 5 nM topoisomerase IV, and supercoiled pBR322 DNA.[11] Note: For DNA gyrase relaxation assays, ATP and spermidine are omitted.[11]

-

Inhibitor Addition: this compound is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 4 hours for gyrase relaxation).[11]

-

Termination and Analysis: The reaction is stopped and analyzed by agarose gel electrophoresis as described for the supercoiling assay. Inhibition is observed as the persistence of the supercoiled DNA band.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) in cation-adjusted Mueller-Hinton broth. This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Biosynthesis and Chemical Synthesis

This compound is synthesized by a unique hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway in Xanthomonas albilineans.[16][17] The low yield from its native producer has driven efforts in heterologous expression and total chemical synthesis to provide sufficient material for research and development.[16][18] Heterologous expression in Xanthomonas axonopodis pv. vesicatoria has been shown to significantly increase production.[16]

The total synthesis of this compound has been achieved, confirming its complex structure, which is primarily composed of p-aminobenzoic acids and a cyanoalanine residue.[17][18] A key challenge in the synthesis was the formation of amide bonds between the aromatic amino acids, which was overcome using a triphosgene-mediated coupling strategy.[9][18] The successful total synthesis has paved the way for the generation of numerous analogues to explore structure-activity relationships (SAR).[14][19]

Structure-Activity Relationship (SAR) and Analogue Development

Extensive SAR studies have been conducted to improve the potency, pharmacokinetic properties, and resistance profile of this compound.[14][19] Modifications to various parts of the molecule, including the N-terminus, the central amino acid, and the C-terminal dipeptidic p-aminobenzoic acid moiety, have yielded valuable insights.[8][14]

For instance, replacing the unstable cyanoalanine with azahistidine resulted in a derivative with superior antibacterial activity and chemical stability.[14] Another modification, the incorporation of a triazole moiety, has been shown to overcome cleavage by the Klebsiella protease AlbD, a known resistance mechanism.[14] Furthermore, the synthesis of analogues with nitrogen atoms incorporated into the phenyl rings has led to compounds with enhanced antibacterial activity and improved in vivo efficacy in mouse models.[19][20]

Resistance Mechanisms

Bacteria have evolved several mechanisms to resist the effects of this compound. One notable mechanism involves the amplification of the gene STM3175 (also known as YgiV) in Salmonella typhimurium and Escherichia coli.[21][22] The protein product of this gene binds to this compound, effectively sequestering it and protecting the bacterial cell.[21][22]

Another resistance mechanism is the enzymatic degradation of this compound by the serine endopeptidase AlbD, found in some Klebsiella species.[14] Additionally, the producing organism, Xanthomonas albilineans, protects itself through the expression of a pentapeptide repeat protein, AlbG, which binds to DNA gyrase and confers resistance to this compound.[3][7]

dot

Caption: Overview of bacterial resistance mechanisms to this compound.

Conclusion and Future Perspectives

This compound represents a compelling lead compound for the development of a new class of antibiotics, particularly against Gram-negative pathogens. Its novel mechanism of action, potent activity, and the growing understanding of its SAR provide a strong foundation for future drug discovery efforts. Overcoming challenges related to its biosynthesis, solubility, and observed resistance mechanisms will be critical for its successful clinical translation. The continued development of synthetic analogues with improved pharmacological properties holds the key to unlocking the full therapeutic potential of this remarkable natural product. The detailed information compiled in this guide aims to facilitate and accelerate these vital research endeavors.

References

- 1. DNA Gyrase from the this compound Producer Xanthomonas albilineans Has Multiple-Antibiotic-Resistance and Unusual Enzymatic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Login | Universität Tübingen [uni-tuebingen.de]

- 3. researchgate.net [researchgate.net]

- 4. inspiralis.com [inspiralis.com]

- 5. researchgate.net [researchgate.net]

- 6. About: Heterologous production and characterization of this compound, a potent DNA gyrase inhibitor [data-issa.cirad.fr]

- 7. services.ub.tu-berlin.de [services.ub.tu-berlin.de]

- 8. The phytotoxin this compound is a novel inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis of this compound: a lead structure from Xanthomonas albilineans for potent antibacterial gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Derivatives of the Antibiotic this compound: The N‐Terminal Fragment as Key to Control Potency and Resistance Mediated by the Binding Protein AlbA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Phytotoxin this compound is a Novel Inhibitor of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Heterologous production of this compound: a promising approach to overproducing and characterizing this potent inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agritrop.cirad.fr [agritrop.cirad.fr]

- 17. Heterologous Production of this compound: a Promising Approach to Overproducing and Characterizing This Potent Inhibitor of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. profoldin.com [profoldin.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Historical Overview of Albicidin Research: From Phytotoxin to Potent Antibiotic Candidate

Introduction

Originally identified in the 1980s as a phytotoxin produced by the sugarcane pathogen Xanthomonas albilineans, the causative agent of leaf scald disease, albicidin has emerged as a highly promising first-in-class antibiotic.[1][2][3][4][5][6][7][8] Its potent bactericidal activity, particularly against Gram-negative bacteria, and its novel mechanism of action have positioned it as a significant candidate in the fight against antimicrobial resistance.[3][5][9] This technical guide provides a comprehensive overview of the historical research into this compound, from its discovery to the latest advancements in understanding its mechanism, the development of derivatives, and the strategies bacteria employ to resist it.

Discovery and Initial Characterization

This compound was first isolated from Xanthomonas albilineans, where it was identified as the molecule responsible for the characteristic chlorotic symptoms of leaf scald disease in sugarcane by inhibiting chloroplast development.[10] Early research demonstrated its potent antibiotic properties, showing bactericidal effects at nanomolar concentrations against a range of both Gram-positive and Gram-negative bacteria.[9][10][11] Despite this early promise, its clinical development was hindered for decades due to a lack of understanding of its precise molecular structure and mechanism of action.[3][4][6][7][8][12][13]

Mechanism of Action: A Novel DNA Gyrase Inhibitor

Subsequent research revealed that this compound's primary molecular target is DNA gyrase (bacterial topoisomerase II), an enzyme essential for DNA replication, transcription, and repair in bacteria.[1][2][3][4][9][10][11][14] It also shows activity against topoisomerase IV, another key bacterial enzyme involved in DNA decatenation.[2][10][14]

This compound functions as a gyrase poison. The enzyme DNA gyrase works by creating a temporary double-strand break in DNA, passing another segment of DNA through the break, and then religating the broken strands. This process, known as supercoiling, is vital for managing DNA topology during replication.[3][4] this compound binds to the gyrase-DNA complex and effectively traps this intermediate state, preventing the religation of the cleaved DNA.[1][3][4][12][13][14] This leads to an accumulation of lethal double-strand breaks and ultimately, bacterial cell death.[3][4] Notably, its mode of action is distinct from existing classes of gyrase inhibitors like quinolones and coumarins.[3][14] Unlike coumarins, it does not inhibit the ATPase activity of gyrase.[14]

Antibacterial Spectrum and Potency

This compound exhibits potent activity against a broad spectrum of bacteria, including clinically important and multidrug-resistant pathogens.[1][9][15] Its efficacy is particularly noteworthy against Gram-negative bacteria such as Escherichia coli and Salmonella Typhimurium, as well as ESKAPE pathogens.[1][3][6]

| Organism | MIC (μg/mL) | IC50 (nM) | Reference |

| Escherichia coli | 0.063 | - | [1][11] |

| Salmonella enteritidis | 0.5 | - | [1][11] |

| Pseudomonas aeruginosa DSM 117 | 1.0 | - | [11] |

| Staphylococcus aureus | 4.0 | - | [1][11] |

| E. coli DNA Gyrase | - | ~40 | [9][10][11][14] |

| A. thaliana Gyrases | - | ~50 | [10] |

| E. coli Topoisomerase IV | - | ~300 | [10] |

Table 1: Summary of reported Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for this compound.

Resistance Mechanisms

As with any potent antibiotic, bacteria have evolved mechanisms to resist this compound. The primary strategies involve sequestration of the antibiotic or enzymatic degradation.

-

Sequestration Proteins: A key resistance factor is the this compound binding protein AlbA.[9][15] Homologous proteins, such as AlbG in X. albilineans and YgiV in Salmonella, also function as "scavenger" proteins that bind to this compound with high affinity, preventing it from reaching its DNA gyrase target.[14][15] The expression of some of these binding proteins is triggered by the presence of this compound itself, via a transcription regulator like AlbAL.[16][17]

-

Enzymatic Degradation: The serine protease AlbD has been identified as another resistance factor capable of inactivating this compound.[9][15]

Structure, Synthesis, and Derivative Development

The complex structure of this compound, a lipophilic hexapeptide composed mainly of para-aminobenzoic acid units, posed a significant challenge to its characterization.[9][18] The first total synthesis was a crucial breakthrough, paving the way for detailed structure-activity relationship (SAR) studies.[9] These studies have focused on creating synthetic derivatives with improved properties, such as:

-

Increased Potency and Spectrum: Modifications, such as incorporating nitrogen atoms into the aromatic backbone, have led to derivatives with enhanced antibacterial activity, particularly against Gram-positive bacteria.[9][18]

-

Overcoming Resistance: Researchers are designing analogs, for example by varying the N-terminal building block, that are less susceptible to sequestration by binding proteins like AlbA.[16][17][19]

-

Improved Pharmacological Properties: Efforts are underway to enhance the solubility and stability of this compound derivatives to make them more suitable for clinical development.[2]

Key Experimental Protocols

DNA Gyrase Supercoiling Assay

This in vitro assay is fundamental for determining the inhibitory activity of compounds like this compound against DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, MgCl₂, and relaxed circular plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Varying concentrations of this compound (or a derivative) are added to the reaction mixtures.

-

Enzyme Initiation: The reaction is initiated by adding a purified DNA gyrase enzyme.

-

Incubation: The mixture is incubated at 37°C for a set period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS).

-

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Quantification: The intensity of the DNA bands corresponding to supercoiled and relaxed forms is quantified. The IC₅₀ value is calculated as the concentration of this compound that reduces the supercoiling activity by 50%.[10][14]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in revealing the precise molecular interactions between this compound, DNA gyrase, and DNA.[2][3][4][7][8]

Methodology:

-

Complex Formation: Purified DNA gyrase is incubated with a DNA fragment and this compound to form a stable ternary complex.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This flash-freezing process, known as vitrification, preserves the complex in a near-native state.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented complexes are collected.

-

Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified.

-

3D Reconstruction: The 2D images are used to reconstruct a high-resolution 3D map of the this compound-gyrase-DNA complex.

-

Model Building and Analysis: An atomic model is built into the 3D map, revealing the specific binding pocket and the conformational changes induced by this compound.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. sambasci.com [sambasci.com]

- 3. scitechdaily.com [scitechdaily.com]

- 4. unano.org [unano.org]

- 5. Plant toxin hailed as ‘new weapon’ in antibiotic war against bacteria | Antibiotics | The Guardian [theguardian.com]

- 6. Plant Toxin Emerges as Strong Candidate for Developing New Antibiotics | Technology Networks [technologynetworks.com]

- 7. Sweet salvation – how a sugar cane pathogen is gearing up a new era of antibiotic discovery | John Innes Centre [jic.ac.uk]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of this compound by incorporation of nitrogen atoms - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04019G [pubs.rsc.org]

- 10. The Phytotoxin this compound is a Novel Inhibitor of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular insights into antibiotic resistance - how a binding protein traps this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a potent DNA gyrase inhibitor with clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The phytotoxin this compound is a novel inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Derivatives of the Antibiotic this compound: The N-Terminal Fragment as Key to Control Potency and Resistance Mediated by the Binding Protein AlbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of this compound by incorporation of nitrogen atoms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Chemical Synthesis of Albicidin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of albicidin, a potent antibacterial agent, and its derivatives. The synthesis is based on a convergent strategy involving the preparation of three key building blocks, their subsequent coupling, and final deprotection. This protocol also includes quantitative data on the biological activity of this compound and its analogs, as well as a detailed experimental procedure for a DNA gyrase inhibition assay.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of three main fragments, followed by their assembly. This strategy allows for the efficient production of this compound and facilitates the synthesis of various analogs for structure-activity relationship (SAR) studies.

The key fragments are:

-

N-terminal Fragment (A-B): Comprising methyl coumaric acid (Building Block A) and p-aminobenzoic acid (Building Block B).

-

Central Building Block (C): Consisting of β-cyano-L-alanine.

-

C-terminal Fragment (D-E-F): A tripeptide composed of two modified p-aminobenzoic acid units.

The general workflow for the synthesis is outlined below.

Caption: Convergent total synthesis workflow for this compound.

II. Quantitative Data Summary

The biological activity of this compound and its synthesized analogs are summarized below. Minimum Inhibitory Concentrations (MIC) are presented against various bacterial strains, and the half-maximal inhibitory concentration (IC50) against E. coli DNA gyrase is also provided.

| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | S. typhimurium (μg/mL) | B. subtilis (μg/mL) | DNA Gyrase IC50 (nM) |

| This compound | 0.063 - 0.5[1] | 4.0 - 16[1] | 1.0[1] | 0.5[1] | 0.297[1] | 40[1][2] |

| AzaHis-Albicidin | 0.031 - 0.125 | 2 | >32 | 0.063 | 0.031 | ≈ this compound[1] |

| Threonine Derivative | 0.5 | 8 | >32 | 0.5 | 0.5 | ↓ vs this compound[1] |

| N-terminal Cyano-benzoic acid derivative | 0.125 | 4 | 16 | 0.125 | 2 | Not Reported |

| N-terminal Benzothiazole derivative | 0.25 | 8 | 16 | 0.25 | 4 | Not Reported |

Data compiled from multiple sources.[1][2] Specific values may vary depending on the specific assay conditions and bacterial strains used.

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A. Synthesis of the N-terminal Fragment (A-B)

The synthesis of the N-terminal fragment involves the preparation of methyl coumaric acid (Building Block A) and its subsequent coupling to a protected p-aminobenzoic acid (Building Block B).

1. Synthesis of Methyl Coumaric Acid (Building Block A)

-

Reaction: Horner-Wadsworth-Emmons reaction of a substituted p-hydroxybenzaldehyde with a phosphonate reagent.

-

Reagents and Conditions:

-

Substituted p-hydroxybenzaldehyde (1.0 eq)

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF)

-

0°C to room temperature, 12-16 hours.

-

-

Work-up and Purification: Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry over sodium sulfate, and purify by flash chromatography on silica gel.

2. Coupling of Building Block A and B

-

Reaction: Amide bond formation between the carboxylic acid of Building Block A and the amine of a protected Building Block B.

-

Reagents and Conditions:

-

Work-up and Purification: Dilute with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by flash chromatography.

B. Synthesis of the Central Building Block (C)

The central β-cyano-L-alanine is a key component of this compound.

-

Starting Material: Boc-L-serine methyl ester.

-

Key Steps:

-

Mesylation of the hydroxyl group.

-

Displacement of the mesylate with sodium cyanide.

-

-

Reagents and Conditions (Displacement Step):

-

Boc-L-Ser(OMs)-OMe (1.0 eq)

-

Sodium cyanide (1.5 eq) in Dimethyl sulfoxide (DMSO)

-

60°C, 24 hours.

-

-

Work-up and Purification: Pour into ice-water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by flash chromatography.

C. Synthesis of the C-terminal Fragment (D-E-F)

The C-terminal tripeptide is assembled using standard peptide coupling techniques.

-

General Procedure: Stepwise coupling of protected p-aminobenzoic acid derivatives.

-

Coupling Reagents: HATU/DIPEA in DMF is a commonly used coupling system.[2][3][4]

-

Protection Strategy: Orthogonal protecting groups (e.g., Boc for the amine and methyl or benzyl esters for the carboxylic acids) are employed to allow for selective deprotection during the fragment assembly.

D. Assembly of Fragments and Final Deprotection

The three synthesized fragments are coupled sequentially, followed by a global deprotection to yield the final this compound product.

1. Coupling of N-terminal (A-B) and Central (C) Fragments

-

Reaction: Amide bond formation between the carboxylic acid of the A-B fragment (after deprotection of the ester) and the amine of the C fragment.

-

Reagents and Conditions: Similar to the A-B coupling (HATU/DIPEA in DMF).

2. Coupling of A-B-C and C-terminal (D-E-F) Fragments

-

Reaction: Amide bond formation between the carboxylic acid of the A-B-C fragment and the N-terminus of the D-E-F fragment.

-

Reagents and Conditions: A triphosgene-mediated coupling strategy has been reported to be effective for this challenging coupling of aromatic amino acids.[5]

3. Final Deprotection

-

Procedure: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove all acid-labile protecting groups (e.g., Boc, tert-butyl esters).

-

Purification: The crude product is purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

E. DNA Gyrase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound and its analogs on the supercoiling activity of DNA gyrase.

-

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling.

-

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA gyrase

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

-

Test compounds (this compound and analogs) dissolved in DMSO.

-

-

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

-

Data Analysis: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.

IV. Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antibacterial effect by targeting DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

Caption: Mechanism of this compound inhibition of DNA gyrase.

This compound binds to a novel site on the DNA gyrase-DNA complex, distinct from the binding site of quinolone antibiotics.[2] This binding stabilizes the cleavage complex, where the DNA is cut, but prevents the subsequent religation step. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which are lethal to the bacterial cell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Derivatives of the Antibiotic this compound: The N‐Terminal Fragment as Key to Control Potency and Resistance Mediated by the Binding Protein AlbA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of this compound: a lead structure from Xanthomonas albilineans for potent antibacterial gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Albicidin from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albicidin is a potent polyketide-peptide antibiotic produced by the plant pathogenic bacterium Xanthomonas albilineans. It exhibits significant bactericidal activity, particularly against Gram-negative bacteria, by inhibiting bacterial DNA gyrase[1][2]. This unique mode of action makes this compound a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens. However, the low yield of this compound from its native producer has historically hampered research and development efforts. The heterologous expression of this compound biosynthetic genes in faster-growing hosts like Xanthomonas axonopodis pv. vesicatoria has shown promise in increasing production titers[1][3].

These application notes provide detailed protocols for the cultivation of this compound-producing bacteria and the subsequent extraction and purification of this valuable compound. The methodologies described are compiled from various scientific sources to offer a comprehensive guide for researchers in the field. It is important to note that while Klebsiella oxytoca has been studied in the context of this compound resistance mechanisms, it is not a known producer of this compound[4][5][6]. Therefore, the following protocols focus on Xanthomonas species.

Data Presentation: Quantitative Overview of this compound Production

The following table summarizes reported this compound production titers in different bacterial strains and culture media. This data can aid in the selection of a suitable production system.

| Producing Organism Strain | Culture Medium | This compound Titer (µg/L) | Reference |

| Xanthomonas albilineans | Optimized SP8 Medium | ~162 | [1] |

| Xanthomonas axonopodis pv. vesicatoria (heterologous host) | NYG Medium | 970 | [1] |

| Xanthomonas axonopodis pv. vesicatoria (heterologous host) | XVM2 Medium with 2% Glycerol | 200 | [1] |

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Xanthomonas Species

This protocol describes the cultivation of Xanthomonas albilineans (native producer) and Xanthomonas axonopodis pv. vesicatoria (heterologous host) for this compound production.

Materials:

-

Bacterial Strains:

-

Xanthomonas albilineans

-

Xanthomonas axonopodis pv. vesicatoria expressing this compound biosynthetic genes

-

-

Culture Media:

-

SP8 Medium (for X. albilineans): 0.5% sucrose, 0.23% peptone, 0.1% yeast extract, 3 mM K₂HPO₄, 1 mM MgSO₄, pH 7.0[1].

-

NYG Medium (for X. axonopodis): 0.3% yeast extract, 0.5% peptone, 2% glycerol[1].

-

SPA Medium (for selection of exconjugants): 2% sucrose, 0.5% peptone, 1.5% agar, supplemented with appropriate antibiotics (e.g., 50 µg/ml kanamycin, 12 µg/ml tetracycline)[1].

-

-

Equipment:

-

Shaking incubator

-

Spectrophotometer

-

Autoclave

-

Sterile culture flasks and petri dishes

-

Procedure:

-

Inoculum Preparation:

-

From a glycerol stock or a fresh plate, inoculate a single colony of the desired Xanthomonas strain into a starter culture of the appropriate medium.

-

Incubate at 28°C with shaking (200 rpm) until the culture reaches the exponential growth phase.

-

-

Production Culture:

-

Inoculate the production culture medium with the starter culture to a starting optical density at 600 nm (OD₆₀₀) of 0.1.

-

For X. albilineans in SP8 medium, incubate at 28°C with shaking for approximately 96 hours to reach the stationary phase[1].

-

For X. axonopodis in NYG medium, incubate at 28°C with shaking for approximately 48 hours to reach the early stationary phase[1].

-

Monitor cell growth by measuring the OD₆₀₀ periodically.

-

-

Harvesting:

-

Once the culture has reached the optimal growth phase for this compound production, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant, which contains the secreted this compound, and proceed with the extraction protocol.

-

Protocol 2: Extraction of this compound using Amberlite XAD-7 Resin

This protocol details the solid-phase extraction of this compound from the bacterial culture supernatant using Amberlite XAD-7 resin.

Materials:

-

Bacterial culture supernatant

-

Amberlite XAD-7 resin

-

Methanol

-

Deionized water

-

Chromatography column

-

Rotary evaporator

Procedure:

-

Resin Preparation:

-

Column Packing:

-

Prepare a slurry of the washed Amberlite XAD-7 resin in deionized water and pour it into a chromatography column.

-

Allow the resin to settle and the water to drain, ensuring there are no air bubbles in the packed bed.

-

Equilibrate the column by washing with 2-3 bed volumes of deionized water.

-

-

Loading:

-

Load the clarified bacterial culture supernatant onto the equilibrated Amberlite XAD-7 column. The flow rate should be slow enough to allow for efficient binding of this compound to the resin.

-

-

Washing:

-

After loading the entire supernatant, wash the column with several bed volumes of deionized water to remove unbound media components and other hydrophilic impurities.

-

-

Elution:

-

Elute the bound this compound from the resin using methanol[1]. Collect the eluate in fractions.

-

-

Concentration:

-

Pool the fractions containing this compound (activity can be monitored using a bioassay).

-

Concentrate the pooled methanolic fractions using a rotary evaporator under reduced pressure to obtain a crude this compound extract.

-

Protocol 3: Purification of this compound

This protocol outlines subsequent purification steps for the crude this compound extract, including acetone precipitation and High-Performance Liquid Chromatography (HPLC).

Part A: Acetone Precipitation (Optional, for removal of high molecular weight impurities)

Materials:

-

Crude this compound extract (dissolved in a minimal amount of methanol)

-

Cold (-20°C) acetone

-

Centrifuge

Procedure:

-

Add four volumes of cold (-20°C) acetone to the crude this compound extract solution[4].

-

Vortex the mixture and incubate at -20°C for at least 1 hour to precipitate impurities[6].

-

Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitate[4].

-

Carefully decant the supernatant containing the partially purified this compound.

-

Evaporate the acetone from the supernatant under a stream of nitrogen or using a rotary evaporator.

Part B: High-Performance Liquid Chromatography (HPLC)

Materials:

-

Partially purified this compound extract

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, Phenyl-Hexyl)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid

Procedure:

-

Sample Preparation: Dissolve the dried extract from the previous step in a suitable solvent, such as a small volume of the initial mobile phase composition, and filter through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection and Separation: Inject the prepared sample onto the column. Elute this compound using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30-40 minutes.

-